4-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide
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Description
4-chloro-N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)benzamide is a useful research compound. Its molecular formula is C23H28ClN3O and its molecular weight is 397.95. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Chemical Synthesis and Coordination Chemistry : Research has explored the synthesis of benzamide derivatives and their coordination chemistry with metals such as copper and cobalt. For example, studies on Schiff-base ligands and their copper complexes reveal insights into their structural chemistry and magnetic properties, demonstrating the influence of substituents on coordination behavior and potential for unique magnetic properties (Majumder et al., 2016).
Biological Activities : Benzamide derivatives have been evaluated for various biological activities, including antibacterial and anticancer effects. Research shows that certain benzamide and their metal complexes exhibit significant in vitro antibacterial activity against strains such as Escherichia coli and Staphylococcus aureus, with copper complexes displaying enhanced activity compared to the free ligands (Khatiwora et al., 2013).
Antifatigue Effects : A study on the synthesis of benzamide derivatives and their anti-fatigue effects demonstrated that certain compounds enhanced the forced swimming capacity of mice, indicating potential applications in addressing fatigue (Wu et al., 2014).
Novel Compounds for Therapeutic Applications : Research on the synthesis of novel benzamide derivatives, including their structural characterization and biological evaluation, highlights the potential of these compounds as therapeutic agents with applications in treating various diseases due to their anti-inflammatory, analgesic, antibacterial, and anticancer activities (Abu‐Hashem et al., 2020).
Properties
IUPAC Name |
4-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-piperidin-1-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O/c1-26-14-11-19-15-18(7-10-21(19)26)22(27-12-3-2-4-13-27)16-25-23(28)17-5-8-20(24)9-6-17/h5-10,15,22H,2-4,11-14,16H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WACJVAOQWCWOSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(C=C3)Cl)N4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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